molecular formula C6H6NNaO2S B13129515 Sodium 5-methylpyridine-3-sulfinate

Sodium 5-methylpyridine-3-sulfinate

Cat. No.: B13129515
M. Wt: 179.17 g/mol
InChI Key: HJPUCJJJYPBHMX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium5-methylpyridine-3-sulfinate is an organosulfur compound that features a pyridine ring substituted with a methyl group and a sulfinate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium5-methylpyridine-3-sulfinate typically involves the sulfonation of 5-methylpyridine. One common method includes the reaction of 5-methylpyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, to form the sulfinate salt. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of sodium5-methylpyridine-3-sulfinate may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and optimized reaction conditions can lead to the large-scale production of this compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions: Sodium5-methylpyridine-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium5-methylpyridine-3-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium5-methylpyridine-3-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinate group can participate in redox reactions, influencing the reactivity and stability of the compound. In biological systems, it may interact with specific enzymes or proteins, affecting their function and activity .

Comparison with Similar Compounds

Uniqueness: Sodium5-methylpyridine-3-sulfinate is unique due to the specific positioning of the methyl and sulfinate groups, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted synthetic applications and research .

Properties

Molecular Formula

C6H6NNaO2S

Molecular Weight

179.17 g/mol

IUPAC Name

sodium;5-methylpyridine-3-sulfinate

InChI

InChI=1S/C6H7NO2S.Na/c1-5-2-6(10(8)9)4-7-3-5;/h2-4H,1H3,(H,8,9);/q;+1/p-1

InChI Key

HJPUCJJJYPBHMX-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CN=C1)S(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.